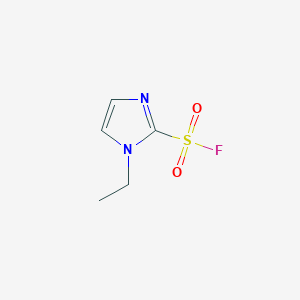

1-Ethylimidazole-2-sulfonyl fluoride

Description

Significance of Sulfonyl Fluorides in Modern Organic Synthesis and Chemical Biology

Sulfonyl fluorides (R-SO₂F) have emerged as "privileged warheads" in chemical biology and have found extensive applications in organic synthesis. nih.govnih.gov Their significance stems from a unique balance of stability and reactivity. nih.gov Unlike more reactive sulfonyl chlorides, sulfonyl fluorides exhibit greater stability in aqueous environments, a crucial feature for biological applications. nih.gov This stability, however, is coupled with sufficient electrophilicity to react with nucleophilic residues in proteins. nih.gov

Initially recognized for their ability to inhibit serine proteases, the scope of sulfonyl fluorides has expanded to include the covalent modification of a variety of amino acid residues, including serine, threonine, lysine, tyrosine, cysteine, and histidine. nih.govnih.gov This broad reactivity profile makes them invaluable as:

Covalent Enzyme Inhibitors: By forming stable covalent bonds with key residues in enzyme active sites, sulfonyl fluoride-containing molecules can achieve potent and prolonged inhibition. nih.gov

Chemical Probes: Their ability to "click" with biological targets allows for the development of probes for activity-based protein profiling (ABPP), target identification, and validation. nih.govnih.gov

Bioconjugation Reagents: The robust nature of the sulfonyl fluoride (B91410) group allows for its incorporation into complex molecules, facilitating the linkage of different molecular entities.

The reactivity of sulfonyl fluorides can be tuned by the electronic nature of the group attached to the sulfur atom, allowing for the design of probes with varying degrees of selectivity. enamine.net

The Imidazole (B134444) Core: Structural and Electronic Relevance in Organic Chemistry

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. rsc.orgchemsrc.com First synthesized by Heinrich Debus in 1858, it is a fundamental structural motif in a vast array of biologically active molecules and a versatile component in organic synthesis. sigmaaldrich.comindustrialchemicals.gov.au

Structural and Electronic Properties of Imidazole:

| Property | Description | Reference |

| Aromaticity | Imidazole possesses a sextet of π-electrons, rendering it aromatic and conferring significant stability. | sigmaaldrich.comresearchgate.net |

| Polarity | It is a highly polar molecule with a significant dipole moment, making it soluble in water and other polar solvents. | sigmaaldrich.comresearchgate.net |

| Amphotericity | Imidazole can act as both a weak acid (pKa ≈ 14.5) and a weak base (pKa of conjugate acid ≈ 7), allowing it to participate in a variety of acid-base reactions. | researchgate.netmdpi.com |

| Hydrogen Bonding | The nitrogen atoms of the imidazole ring can act as both hydrogen bond donors and acceptors. | sigmaaldrich.com |

| Electronic Nature | The imidazole ring is electron-rich, which influences its reactivity in chemical transformations. | sigmaaldrich.com |

The imidazole core is a key component of the amino acid histidine, which plays a crucial role in the catalytic activity of many enzymes. mdpi.com Its presence in numerous pharmaceuticals, including antifungal agents and anticancer drugs, underscores its medicinal importance. industrialchemicals.gov.aumdpi.com In organic synthesis, the imidazole group can act as a ligand, a catalyst, or a directing group.

Historical Context and Evolution of Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry

The development of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, introduced by Nobel laureate K. Barry Sharpless in 2014, marked a significant advancement in the field of "click chemistry". leapchem.comchemicalbook.com Click chemistry is a concept that emphasizes the use of highly reliable and specific reactions for the rapid synthesis of new compounds. leapchem.com

SuFEx chemistry is centered around the remarkable stability of the S(VI)-F bond and its selective reactivity with certain nucleophiles. chemsrc.comorganic-chemistry.org This set of reactions allows for the modular and efficient connection of molecular fragments through a sulfur(VI) hub. chemsrc.com The evolution of SuFEx has been rapid, with the development of new "SuFExable" hubs and catalytic systems. Key milestones in SuFEx chemistry include:

Introduction of SuFEx: The initial report highlighted the utility of sulfuryl fluoride (SO₂F₂) and other S(VI)-F containing compounds as connectors. leapchem.com

Expansion of SuFExable Hubs: The repertoire of SuFEx connectors has expanded to include reagents like ethenesulfonyl fluoride (ESF) and thionyl tetrafluoride (SOF₄), each offering unique reactivity profiles.

Accelerated SuFEx Click Chemistry (ASCC): The development of catalytic systems, such as the use of hindered guanidine (B92328) bases, has enabled faster reaction times and lower catalyst loadings, making the process more efficient and practical.

Applications in Diverse Fields: SuFEx chemistry has found widespread use in drug discovery, materials science, polymer chemistry, and chemical biology. chemsrc.com

The power of SuFEx lies in its ability to create stable covalent linkages under mild conditions, often in the presence of a wide range of functional groups. chemsrc.com

Research Scope and Focus on 1-Ethylimidazole-2-sulfonyl fluoride as a Representative Compound

Based on the established principles of its constituent parts, we can infer the following characteristics for this compound:

Reactivity: The sulfonyl fluoride group at the 2-position of the imidazole ring is expected to be a reactive electrophilic site for SuFEx-type reactions. The electronic properties of the 1-ethylimidazole (B1293685) ring will influence the reactivity of the sulfonyl fluoride.

Synthesis: Its synthesis could likely be achieved from the corresponding 1-ethylimidazole-2-sulfonyl chloride via a halide exchange reaction, a common method for preparing sulfonyl fluorides. General methods for the synthesis of sulfonyl fluorides, such as those starting from sulfonic acids or through radical fluorosulfonylation, could also be applicable. nih.govrsc.org

Potential Applications: As a bifunctional molecule, it could serve as a versatile building block in organic synthesis. In chemical biology, it holds potential as a covalent probe for targeting specific amino acid residues in proteins, with the 1-ethylimidazole moiety potentially contributing to binding affinity and selectivity.

The following table summarizes the key functional groups and their expected roles in the chemistry of this compound.

| Functional Group | Expected Role |

| Sulfonyl Fluoride | Electrophilic center for SuFEx reactions, covalent modification of nucleophiles. |

| 1-Ethylimidazole | Modulator of reactivity, potential binding element, versatile synthetic handle. |

By examining the well-established chemistry of sulfonyl fluorides and imidazoles, we can construct a detailed picture of the scientific importance and potential of this compound as a modern chemical tool.

Structure

3D Structure

Propriétés

IUPAC Name |

1-ethylimidazole-2-sulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7FN2O2S/c1-2-8-4-3-7-5(8)11(6,9)10/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODAUNYFNFHDYQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Ethylimidazole 2 Sulfonyl Fluoride and Analogous Imidazole Sulfonyl Fluorides

Precursor-Based Synthetic Routes to Sulfonyl Fluorides

Traditional synthetic strategies for sulfonyl fluorides often rely on the transformation of various sulfur-containing precursors. These methods are well-established and widely utilized for their reliability and broad substrate scope.

Halide Exchange from Sulfonyl Chlorides

The most conventional method for the synthesis of sulfonyl fluorides is the nucleophilic substitution of a chloride ion in the corresponding sulfonyl chloride with a fluoride (B91410) ion. This halide exchange reaction is favored due to the ready availability of a wide range of sulfonyl chlorides. Various fluoride sources can be employed, with potassium fluoride (KF) and potassium bifluoride (KHF₂) being common reagents. rhhz.net

Early methods involved the use of aqueous KF solutions, but these often led to hydrolysis of the sulfonyl fluoride product. ccspublishing.org.cn To circumvent this, anhydrous conditions or the use of phase-transfer catalysts like 18-crown-6 (B118740) ether with KF in acetonitrile (B52724) have been developed. mdpi.com A significant improvement was introduced by Sharpless and coworkers, who utilized potassium bifluoride (KHF₂) in a biphasic system of acetonitrile and water. This method is mild, high-yielding, and minimizes hydrolysis, making it applicable to both aryl and alkyl sulfonyl chlorides. rhhz.netccspublishing.org.cn The enhanced nucleophilicity of the fluoride ion at the water/organic interface is thought to be crucial for the success of this transformation. ccspublishing.org.cn

| Fluorinating Agent | Catalyst/Solvent | Substrate Scope | Yield (%) | Reference |

| KF | 18-crown-6 ether/Acetonitrile | Aryl sulfonyl chlorides | High | mdpi.com |

| KHF₂ | Acetonitrile/Water | Alkyl and aryl sulfonyl chlorides | High | rhhz.netccspublishing.org.cn |

| KF | Water/Acetone | (Hetero)Aryl and aliphatic sulfonyl chlorides | 84-100 | organic-chemistry.org |

Conversion from Sulfonyl Imidazoles via Imidazole-to-Fluorine Exchange

A notable advancement in the synthesis of sulfonyl fluorides involves the use of sulfonyl imidazoles as stable and easily handled precursors. acs.orgnih.govacs.org This method circumvents the often harsh conditions required for the preparation of sulfonyl chlorides and their inherent instability. acs.orgnih.govacs.org The imidazole (B134444) moiety acts as a good leaving group upon activation.

A recently developed single-step procedure utilizes a simple combination of acetic acid (AcOH) and potassium bifluoride (KHF₂) to facilitate the imidazole-to-fluorine exchange. acs.orgnih.govacs.org It is proposed that the sulfonyl-bound imidazole is protonated by the acid, forming a highly destabilized sulfonyl imidazolium (B1220033) salt. Subsequent nucleophilic attack by the fluoride ion displaces the imidazole, yielding the desired sulfonyl fluoride. acs.org This method has demonstrated broad applicability, furnishing a variety of sulfonyl, sulfonimidoyl, sulfoxyl, and sulfamoyl fluorides in good to excellent yields. acs.orgnih.govacs.org

| Substrate | Reagents | Temperature (°C) | Yield (%) | Reference |

| Arylsulfonyl Imidazoles | AcOH, KHF₂ | Room Temperature | Good to Excellent | acs.org |

| Aryloxysulfonyl Imidazoles | AcOH, KHF₂ | 100 | 47-88 | acs.org |

| Sulfamoyl Imidazoles | AcOH, KHF₂ | 100 | 61 | acs.org |

Synthesis from Sulfonic Acids and Their Salts

Direct conversion of sulfonic acids and their salts into sulfonyl fluorides offers a more atom-economical and straightforward route, as it bypasses the need to first synthesize sulfonyl chlorides. nih.govrsc.orgresearchgate.netrsc.orgnih.gov Recent advancements have focused on one-pot, two-step procedures. These typically involve the in situ formation of a sulfonyl chloride intermediate, which then undergoes halide exchange. nih.govresearchgate.net

One such protocol employs cyanuric chloride or trichloroacetonitrile to generate the sulfonyl chloride, followed by the addition of KHF₂ to afford the sulfonyl fluoride. nih.govnih.gov These methods are generally mild and efficient. nih.gov More direct deoxyfluorination strategies have also been explored. One approach utilizes thionyl fluoride to convert sulfonic acid sodium salts to sulfonyl fluorides in high yields. rsc.orgresearchgate.netrsc.org Another complementary method employs the bench-stable solid reagent Xtalfluor-E® for the deoxyfluorination of both aryl and alkyl sulfonic acids and their salts under mild conditions. rsc.orgresearchgate.netrsc.org

| Reagent(s) | Substrate | Key Features | Yield (%) | Reference |

| Trichloroacetonitrile, Triphenylphosphine, TBAF(t-BuOH)₄ | Sulfonic Acids | One-pot, two-step | High | ccspublishing.org.cn |

| Cyanuric Chloride, TMAC, KHF₂ | Sulfonic Acids/Sulfonates | One-pot, mild conditions | Moderate to Good | nih.gov |

| Thionyl Fluoride | Sulfonic Acid Sodium Salts | Rapid, high yields | 90-99 | rsc.orgresearchgate.netrsc.org |

| Xtalfluor-E® | Sulfonic Acids and Salts | Mild, bench-stable reagent | 41-94 | rsc.orgresearchgate.netrsc.org |

Synthesis from Thiols and Disulfides

Thiols and disulfides are readily available starting materials for the synthesis of sulfonyl fluorides. These methods typically involve an oxidative fluorination process. One established method involves the oxidation of heteroaromatic thiols with aqueous sodium hypochlorite (B82951) to form the corresponding sulfonyl chlorides in situ, followed by a Cl-F exchange with KHF₂. mdpi.com

More direct approaches have also been developed. For instance, disulfides can be converted to sulfonyl fluorides using Selectfluor as both the oxidant and the fluorine source. ccspublishing.org.cn A particularly innovative and environmentally friendly method is the electrochemical oxidative coupling of thiols or disulfides with potassium fluoride (KF). consensus.appresearchgate.netnih.govacs.org This approach avoids the need for stoichiometric chemical oxidants and proceeds under mild conditions with a broad substrate scope, including aryl, heteroaryl, benzyl, and alkyl thiols or disulfides. consensus.appresearchgate.netnih.govacs.org Kinetic studies suggest a rapid initial conversion of the thiol to its corresponding disulfide, which is then further oxidized and fluorinated. nih.govacs.org

| Starting Material | Reagents/Method | Key Features | Yield (%) | Reference |

| Heteroaromatic Thiols | aq. NaOCl, then KHF₂ | Two-step, one-pot | Not specified | mdpi.com |

| Disulfides | Selectfluor | Direct conversion | Good | ccspublishing.org.cn |

| Thiols or Disulfides | Electrochemical oxidation, KF | Green, mild, broad scope | 19-96 | nih.govacs.org |

Radical-Mediated and Photoredox Catalyzed Approaches

In recent years, radical-mediated and photoredox-catalyzed reactions have emerged as powerful tools for the synthesis of sulfonyl fluorides, offering novel pathways for C-SO₂F bond formation.

Direct Fluorosulfonylation of Unsaturated Hydrocarbons

The direct addition of a fluorosulfonyl group across a carbon-carbon double or triple bond represents an efficient method for synthesizing sulfonyl fluorides. Radical fluorosulfonylation has emerged as a promising strategy in this regard. nih.govnih.govresearchgate.net The generation of the fluorosulfonyl radical (FSO₂•) is a key step in these reactions.

Photoredox catalysis has enabled the generation of FSO₂• under mild conditions from precursors like 1-fluorosulfonyl 2-aryl benzoimidazolium (FABI) salts. nih.gov This radical can then engage in reactions with unactivated alkenes and alkynes to produce a variety of sulfonyl fluorides. nih.gov This method has been successfully applied to the hydro-fluorosulfonylation of alkenes, providing access to aliphatic sulfonyl fluorides, and the hydro-fluorosulfonylation of alkynes, which can yield valuable (Z)-alkenylsulfonyl fluorides. nih.gov Furthermore, photoredox-catalyzed allylic C-H fluorosulfonylation of alkenes has been developed, offering a route to allyl sulfonyl fluorides. researchgate.net These methods are often characterized by their mild reaction conditions, broad functional group tolerance, and applicability to late-stage functionalization. nih.govnih.gov

| Reaction Type | Reagent/Catalyst | Substrate | Key Features | Reference |

| Radical Hydro-fluorosulfonylation | FABI/Photocatalyst | Alkenes, Alkynes | Access to aliphatic and (Z)-alkenylsulfonyl fluorides | nih.gov |

| Radical Fluorosulfonylation | FSO₂Cl/Photocatalyst | Alkenes | Access to alkenyl sulfonyl fluorides | nih.gov |

| Allylic C-H Fluorosulfonylation | FABI/Photocatalyst | Alkenes | Access to allyl sulfonyl fluorides | researchgate.net |

| Fluorosulfonyl-borylation | IMSF/Photocatalyst | Unsaturated hydrocarbons | Synthesis of vicinal fluorosulfonyl borides | rsc.orgnih.govnih.govresearchgate.net |

Halogen Atom Transfer (XAT)-Mediated Syntheses

Halogen Atom Transfer (XAT) has emerged as a powerful strategy for the generation of radical intermediates under mild conditions, which can then be trapped to form sulfonyl fluorides. Photoredox catalysis is a common approach to initiate XAT processes. In this context, the synthesis of alkyl sulfonyl fluorides has been achieved from readily available alkyl bromides and alcohols. organic-chemistry.org This method involves the generation of an alkyl radical through XAT from the alkyl halide, facilitated by a photocatalyst. The resulting radical is then trapped by a sulfur dioxide surrogate, followed by fluorination to yield the desired sulfonyl fluoride. organic-chemistry.org

A proposed mechanism for such a transformation involves the photocatalytic generation of a radical that abstracts a halogen atom from an alkyl halide to form an alkyl radical. This radical then reacts with a sulfur dioxide source, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct), to form a sulfonyl radical. Subsequent capture of this sulfonyl radical by a fluorine source, like N-fluorobenzenesulfonimide (NFSI), furnishes the final alkyl sulfonyl fluoride product. While this methodology has been demonstrated for alkyl substrates, its application to the synthesis of imidazole-sulfonyl fluorides would likely involve the generation of an imidazole-based radical intermediate.

A photochemical XAT method has also been developed for generating sulfonyl radicals from aryl sulfonyl fluorides for subsequent reactions, highlighting the relevance of XAT in the chemistry of sulfonyl compounds. acs.org This approach underscores the potential for radical-mediated pathways in the synthesis and functionalization of sulfonyl fluorides.

Electrochemical Strategies for Sulfonyl Fluoride Formation

Electrochemical methods offer a green and efficient alternative for the synthesis of sulfonyl fluorides, avoiding the need for harsh oxidants or catalysts. nih.govnih.gov A notable electrochemical approach involves the oxidative coupling of thiols or disulfides with a fluoride source, such as potassium fluoride (KF). nih.govnih.gov This environmentally benign method operates under mild conditions and has a broad substrate scope, including heteroaryl thiols, which are precursors to compounds analogous to 1-Ethylimidazole-2-sulfonyl fluoride. nih.gov

The reaction is typically carried out in an undivided electrochemical cell using graphite and stainless steel electrodes. nih.gov The process is believed to proceed through the anodic oxidation of a thiol to a disulfide, which is then further oxidized to form a sulfonyl radical. This radical subsequently reacts with a fluoride ion to produce the sulfonyl fluoride. nih.gov The use of readily available and inexpensive starting materials and reagents makes this a highly attractive synthetic route. nih.govnih.gov

Another electrochemical strategy involves the synthesis of sulfonyl fluorides from sulfonyl hydrazides using triethylamine trihydrofluoride (Et3N·3HF) as the fluoride source. rsc.org This method proceeds under constant current and utilizes n-Bu4NI as both an electrolyte and a redox catalyst to generate sulfonyl radical species from the sulfonyl hydrazides. rsc.org

The table below summarizes representative examples of electrochemical sulfonyl fluoride synthesis.

| Starting Material | Fluoride Source | Electrode System | Solvent | Yield (%) | Reference |

| 2-Mercapto-4,6-dimethylpyrimidine | KF | Graphite/Stainless Steel | CH3CN/1 M HCl | 74 | nih.gov |

| Thiophenol | KF | Graphite/Stainless Steel | CH3CN/1 M HCl | 99 | nih.gov |

| 4-(Trifluoromethyl)thiophenol | KF | Graphite/Stainless Steel | CH3CN/1 M HCl | 96 | nih.gov |

| Phenylsulfonyl hydrazide | Et3N·3HF | Pt plate/Pt plate | CH2Cl2/DMSO | 85 | rsc.org |

Transition Metal-Catalyzed and Organometallic Protocols

Palladium catalysis has been extensively utilized for the synthesis of aryl sulfonyl fluorides from aryl halides. A one-pot procedure has been developed for the conversion of aryl bromides and iodides to their corresponding sulfonyl fluorides. nih.govacs.orgrsc.org This process typically involves the palladium-catalyzed sulfonylation of the aryl halide with a sulfur dioxide surrogate, most commonly DABSO, to form an intermediate aryl sulfinate. nih.govrsc.org This intermediate is then treated in situ with an electrophilic fluorine source, such as NFSI or Selectfluor, to afford the final aryl sulfonyl fluoride. nih.govacs.org

This methodology has demonstrated excellent functional group tolerance and has been successfully applied to a wide range of substrates, including heteroaryl bromides. nih.govrsc.org The ability to functionalize heteroaromatic systems makes this a relevant approach for the synthesis of imidazole-sulfonyl fluorides. The reaction conditions are generally mild, and the one-pot nature of the process offers a practical and efficient route to these valuable compounds. nih.gov

The table below presents examples of palladium-catalyzed synthesis of aryl sulfonyl fluorides.

| Aryl Halide | SO2 Source | Fluorine Source | Catalyst | Yield (%) | Reference |

| 4-Bromobiphenyl | DABSO | NFSI | PdCl2(AmPhos)2 | 84 | nih.gov |

| 4-Iodoacetophenone | DABSO | Selectfluor | Pd(OAc)2 | 85 | acs.org |

| 3-Bromopyridine | DABSO | NFSI | PdCl2(AmPhos)2 | 65 | nih.gov |

| Methyl 4-bromobenzoate | DABSO | NFSI | PdCl2(AmPhos)2 | 88 | nih.gov |

A novel approach to the synthesis of aryl and heteroaryl sulfonyl fluorides involves bismuth(III)-redox-neutral catalysis. nih.govorganic-chemistry.org This method utilizes a well-defined organobismuth(III) catalyst to convert aryl boronic acids into the corresponding sulfonyl fluorides. nih.govacs.org The catalytic cycle proceeds through several canonical organometallic steps without changing the oxidation state of the bismuth center. nih.gov

The proposed mechanism begins with the transmetalation of the aryl boronic acid to the bismuth(III) catalyst, forming a triarylbismuth complex. nih.govnih.gov This is followed by the insertion of sulfur dioxide (SO2) into a bismuth-carbon bond, which leads to the formation of a bismuth sulfinate intermediate. nih.govnih.gov Subsequent oxidation of the sulfur(IV) center of the sulfinate intermediate yields the aryl sulfonyl fluoride and regenerates the active bismuth(III) catalyst. nih.govnih.gov This methodology exhibits a broad substrate scope, including challenging heteroaryl boronic acids, and displays high functional group tolerance. nih.govacs.org

The table below showcases the scope of the Bi(III)-catalyzed synthesis of sulfonyl fluorides.

| Aryl Boronic Acid | Catalyst | Oxidant | Yield (%) | Reference |

| 4-Methoxyphenylboronic acid | Diarylbismuth tetrafluoroborate | Selectfluor | 98 | organic-chemistry.org |

| 4-Fluorophenylboronic acid | Diarylbismuth tetrafluoroborate | Selectfluor | 92 | organic-chemistry.org |

| Thiophene-2-boronic acid | Diarylbismuth tetrafluoroborate | Selectfluor | 85 | nih.gov |

| Pyridine-3-boronic acid | Diarylbismuth tetrafluoroborate | Selectfluor | 78 | nih.gov |

Advanced Synthetic Techniques and Scalability Considerations

Flow chemistry has emerged as a valuable tool for the synthesis of sulfonyl fluorides, offering advantages in terms of safety, efficiency, and scalability. tue.nlresearchgate.net The application of flow chemistry to the electrochemical synthesis of sulfonyl fluorides from thiols and potassium fluoride has been shown to significantly accelerate the reaction. tue.nlresearchgate.net In a flow reactor, the reaction time can be reduced from hours in a batch process to mere minutes, with yields reaching up to 92%. tue.nl

The enhanced efficiency in a flow system is attributed to the increased electrode surface-to-volume ratio, a high interfacial area between the organic and aqueous phases, and intensified mass transport. researchgate.net Furthermore, flow chemistry allows for the development of fully telescoped processes, where the electrochemical synthesis of the sulfonyl fluoride is directly coupled with a subsequent reaction, such as a Sulfur(VI) Fluoride Exchange (SuFEx) reaction. tue.nl This eliminates the need for intermediate isolation and purification steps, further streamlining the synthetic process. The successful operation of continuous flow protocols for the synthesis of sulfonyl chlorides, which are common precursors to sulfonyl fluorides, also highlights the potential for safer and more controlled production on a larger scale. rsc.org

Principles of Green Chemistry in Modern Sulfonyl Fluoride Synthesis

The application of green chemistry principles to the synthesis of sulfonyl fluorides has gained significant attention in recent years, aiming to develop more sustainable and environmentally friendly processes. acs.orgdigitellinc.com Traditional methods for synthesizing sulfonyl fluorides often rely on hazardous reagents and toxic organic solvents. asiaresearchnews.comdigitellinc.com Modern approaches focus on minimizing environmental impact by adhering to the core tenets of green chemistry.

Use of Safer Reagents and Solvents:

A key aspect of green sulfonyl fluoride synthesis is the replacement of hazardous chemicals with safer alternatives. asiaresearchnews.comacs.org For example, highly toxic reagents like sulfuryl fluoride (SO2F2) gas and corrosive potassium bifluoride (KHF2) are being substituted with potassium fluoride (KF) as the fluorine source. asiaresearchnews.comacs.org Furthermore, sustainable protocols have been developed that utilize water as an environmentally benign reaction medium, which can be challenging for fluorination reactions but has been made possible through the use of surfactant-based catalytic systems. digitellinc.com This approach has demonstrated good conversion rates of sulfonyl chlorides to sulfonyl fluorides. digitellinc.com

Energy Efficiency and Waste Reduction:

Modern synthetic methodologies also emphasize energy efficiency and the reduction of waste. Mechanochemical synthesis, which involves conducting reactions in a mixer mill under solvent-free conditions, has emerged as a sustainable method for preparing sulfur(VI) fluorides from stable sulfur(VI) 2-methylimidazoles. acs.org This technique not only eliminates the need for solvents but also often leads to shorter reaction times compared to solution-based methods. acs.org

Another green strategy is the development of one-pot synthesis protocols. acs.org These procedures, which combine multiple reaction steps into a single operation, minimize the need for purification of intermediates, thereby reducing solvent consumption and waste generation. acs.org For instance, efficient one-pot methods have been developed for synthesizing sulfonyl fluorides from readily available and stable substrates like thiols and disulfides, using a green oxidant such as sodium hypochlorite pentahydrate (NaOCl·5H2O). acs.org These reactions often produce only non-toxic salts, such as sodium chloride and potassium chloride, as by-products, further enhancing their environmental credentials. asiaresearchnews.comsciencedaily.com

The following table summarizes the principles of green chemistry applied in modern sulfonyl fluoride synthesis.

| Green Chemistry Principle | Application in Sulfonyl Fluoride Synthesis | Advantages | References |

| Use of Safer Reagents | Replacing KHF2 and SO2F2 with KF. Using NaOCl·5H2O as a green oxidant. | Reduced toxicity and corrosiveness. | asiaresearchnews.comacs.org |

| Use of Safer Solvents | Employing water as a reaction medium. | Environmentally benign, sustainable, and economical. | digitellinc.com |

| Energy Efficiency | Mechanochemical synthesis (ball milling). | Solvent-free conditions, shorter reaction times. | acs.org |

| Waste Prevention | One-pot synthesis from thiols/disulfides. | Minimal purification, reduced waste, non-toxic by-products (NaCl, KCl). | asiaresearchnews.comacs.orgsciencedaily.com |

This table is generated based on data from the text and is for illustrative purposes.

Advanced Spectroscopic and Structural Characterization of 1 Ethylimidazole 2 Sulfonyl Fluoride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H), Carbon-13 (¹³C), and Fluorine-19 (¹⁹F) NMR Analysis

For 1-Ethylimidazole-2-sulfonyl fluoride (B91410), a combination of ¹H, ¹³C, and ¹⁹F NMR would be essential for structural confirmation.

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the protons of the ethyl group (a quartet for the -CH₂- group and a triplet for the -CH₃ group) and the protons on the imidazole (B134444) ring. The chemical shifts and coupling constants of the imidazole protons would provide information about the electronic environment and connectivity of the ring.

¹³C NMR: The carbon-13 NMR spectrum would reveal distinct signals for each unique carbon atom in the molecule. This would include the two carbons of the ethyl group and the three carbons of the imidazole ring. The carbon directly attached to the sulfonyl fluoride group would likely exhibit a characteristic chemical shift.

¹⁹F NMR: The fluorine-19 NMR spectrum would be the most direct method to observe the fluorine atom. It would be expected to show a singlet, and its chemical shift would be indicative of the sulfonyl fluoride group.

A hypothetical data table for these analyses would look as follows, though the values are purely illustrative due to the lack of experimental data.

| ¹H NMR | Hypothetical Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Ethyl -CH₂- | ~4.2 | Quartet | ~7.2 | N-CH₂-CH₃ |

| Ethyl -CH₃ | ~1.5 | Triplet | ~7.2 | N-CH₂-CH₃ |

| Imidazole H-4 | ~7.5 | Doublet | ~1.5 | Imidazole Ring |

| Imidazole H-5 | ~7.2 | Doublet | ~1.5 | Imidazole Ring |

| ¹³C NMR | Hypothetical Chemical Shift (ppm) | Assignment |

| C-2 | ~145 | Imidazole Ring (C-SO₂F) |

| C-4 | ~128 | Imidazole Ring |

| C-5 | ~120 | Imidazole Ring |

| N-CH₂ | ~45 | Ethyl Group |

| -CH₃ | ~15 | Ethyl Group |

| ¹⁹F NMR | Hypothetical Chemical Shift (ppm) | Assignment |

| -SO₂F | ~+40 to +70 | Sulfonyl Fluoride |

Two-Dimensional NMR Techniques (COSY, TOCSY, HSQC, NOESY) for Structural Elucidation

To unambiguously assign the NMR signals and confirm the structure, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between protons that are coupled to each other, for instance, confirming the coupling between the -CH₂- and -CH₃ protons of the ethyl group.

TOCSY (Total Correlation Spectroscopy): TOCSY would reveal the entire spin system of the ethyl group, showing correlations between all protons within that group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the directly attached carbon-13 nuclei, allowing for the definitive assignment of each proton to its corresponding carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. For 1-Ethylimidazole-2-sulfonyl fluoride, it could be used to confirm the through-space relationship between the ethyl group protons and the imidazole ring protons.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, which helps in determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be critical for determining the precise molecular weight of this compound. This technique provides a highly accurate mass measurement, which can be used to deduce the elemental formula of the molecule, thereby confirming its identity.

Analysis of Fragmentation Patterns for Structural Confirmation

In addition to the molecular ion peak, the mass spectrum would display a series of fragment ions. The analysis of these fragmentation patterns provides valuable information about the molecule's structure. For this compound, expected fragmentation pathways could include the loss of the sulfonyl fluoride group, cleavage of the ethyl group, and fragmentation of the imidazole ring.

A hypothetical fragmentation data table is presented below:

| m/z (Mass-to-Charge Ratio) | Hypothetical Fragment | Possible Interpretation |

| [M]+ | [C₅H₇FN₂O₂S]+ | Molecular Ion |

| [M - C₂H₅]+ | [C₃H₂FN₂O₂S]+ | Loss of the ethyl group |

| [M - SO₂F]+ | [C₅H₇N₂]+ | Loss of the sulfonyl fluoride group |

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds. For this compound, characteristic vibrational frequencies would be expected for the C-H, C=N, and C-N bonds of the imidazole ring and the ethyl group, as well as strong, characteristic absorptions for the S=O and S-F bonds of the sulfonyl fluoride group.

A hypothetical table of key vibrational frequencies is as follows:

| Functional Group | Hypothetical Vibrational Frequency (cm⁻¹) | Type of Vibration |

| C-H (Aromatic/Imidazole) | 3100-3000 | Stretching |

| C-H (Aliphatic/Ethyl) | 3000-2850 | Stretching |

| C=N (Imidazole Ring) | 1650-1550 | Stretching |

| S=O (Sulfonyl) | 1400-1350 (asymmetric), 1200-1150 (symmetric) | Stretching |

| S-F | 850-750 | Stretching |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The resulting IR spectrum provides a unique molecular fingerprint, with characteristic absorption bands corresponding to specific vibrational modes of the chemical bonds within the molecule.

For this compound, the IR spectrum is expected to exhibit a series of distinct absorption bands that confirm the presence of the imidazole ring, the ethyl substituent, and the sulfonyl fluoride group. Based on data from related imidazole and sulfonyl fluoride-containing compounds, the following characteristic vibrational frequencies can be anticipated mdpi.comresearchgate.net:

Imidazole Ring Vibrations: The C-H stretching vibrations of the imidazole ring are typically observed in the region of 3100-3200 cm⁻¹. The C=N and C=C stretching vibrations within the ring give rise to characteristic bands in the 1500-1650 cm⁻¹ range.

Ethyl Group Vibrations: The aliphatic C-H stretching vibrations of the ethyl group are expected to appear in the 2850-3000 cm⁻¹ region. Bending vibrations for the CH₂ and CH₃ groups will also be present in the fingerprint region (below 1500 cm⁻¹).

Sulfonyl Fluoride Group Vibrations: The sulfonyl fluoride group is characterized by strong asymmetric and symmetric stretching vibrations of the S=O bonds, which are typically found in the regions of 1410-1450 cm⁻¹ and 1200-1240 cm⁻¹, respectively. The S-F stretching vibration is expected to produce a strong absorption band in the 800-900 cm⁻¹ range.

A hypothetical table of the expected major IR absorption bands for this compound is presented below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3200 | C-H stretching | Imidazole Ring |

| 2850-3000 | C-H stretching | Ethyl Group |

| 1500-1650 | C=N and C=C stretching | Imidazole Ring |

| 1410-1450 | Asymmetric SO₂ stretching | Sulfonyl Fluoride |

| 1200-1240 | Symmetric SO₂ stretching | Sulfonyl Fluoride |

| 800-900 | S-F stretching | Sulfonyl Fluoride |

This table is generated based on typical vibrational frequencies for the respective functional groups and may not represent exact experimental values.

Raman Microscopy

Raman microscopy is a complementary vibrational spectroscopic technique that provides information about the molecular structure and composition of a sample. It is based on the inelastic scattering of monochromatic light, usually from a laser source. While IR spectroscopy is sensitive to changes in the dipole moment of a molecule, Raman spectroscopy is sensitive to changes in its polarizability.

In the context of this compound, Raman microscopy can provide valuable information that complements the IR data. Key features expected in the Raman spectrum include researchgate.netresearchgate.netnih.gov:

Imidazole Ring Modes: The symmetric "breathing" mode of the imidazole ring is typically a strong and sharp band in the Raman spectrum, providing a clear indication of the heterocyclic core.

Sulfonyl Group Vibrations: The symmetric stretching vibration of the S=O bonds in the sulfonyl group is also expected to be a strong Raman band.

C-H Stretching Vibrations: Both the aromatic C-H stretching of the imidazole ring and the aliphatic C-H stretching of the ethyl group will be visible, often with greater intensity in the Raman spectrum compared to the IR spectrum.

The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational properties of this compound, aiding in its unambiguous identification and structural elucidation.

X-ray Crystallography and Solid-State Analysis

Single Crystal X-ray Diffraction (SC-XRD) for Absolute Stereochemistry and Conformation

While the specific crystal structure of this compound is not publicly available, the crystal structure of the closely related compound, 2-ethylimidazole-1-sulfonyl azide (B81097), provides valuable insights into the likely solid-state conformation semanticscholar.org. It is reasonable to assume that the substitution of the azide group with a fluoride atom would not drastically alter the fundamental geometry of the ethylimidazole-sulfonyl moiety.

Based on the structure of the azide analog, the following features can be anticipated for this compound semanticscholar.org:

The imidazole ring is expected to be essentially planar.

The ethyl group at the 2-position of the imidazole ring is likely to be oriented nearly perpendicular to the plane of the ring.

The sulfonyl group is attached to the N1 position of the imidazole ring. One of the sulfonyl oxygen atoms is expected to lie close to the plane of the imidazole ring, while the other oxygen and the fluorine atom will be positioned out of this plane.

The precise arrangement of molecules in the crystal lattice, known as the crystal packing, is determined by a variety of intermolecular interactions.

Hirshfeld Surface Analysis for Intermolecular Interactions and Packing

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is performed on the crystallographic information file (CIF) obtained from SC-XRD data. The Hirshfeld surface is a three-dimensional surface that encloses a molecule in a crystal, defined by the points where the electron density of the molecule is equal to the sum of the electron densities of all other molecules in the crystal.

By mapping various properties onto the Hirshfeld surface, such as the normalized contact distance (dnorm), one can identify regions of close intermolecular contacts, which represent intermolecular interactions. Red spots on the dnorm surface indicate contacts that are shorter than the van der Waals radii of the interacting atoms and are indicative of strong interactions like hydrogen bonds.

For this compound, a Hirshfeld surface analysis would be expected to reveal the nature and extent of various intermolecular interactions that govern its crystal packing. Based on the functional groups present and studies of similar molecules, the following interactions are likely to be significant nih.govresearchgate.netmatec-conferences.orgfgcu.edunih.govnih.govtandfonline.comnih.govacs.org:

Hydrogen Bonding: Although the imidazole ring lacks an N-H proton for classical hydrogen bonding, weak C-H···O and C-H···F hydrogen bonds involving the C-H bonds of the imidazole ring and the ethyl group with the oxygen and fluorine atoms of the sulfonyl fluoride group of neighboring molecules are probable.

π-π Stacking: The planar imidazole rings may engage in π-π stacking interactions, contributing to the stability of the crystal lattice.

A two-dimensional fingerprint plot can be derived from the Hirshfeld surface, which provides a quantitative summary of the different types of intermolecular contacts. For instance, the percentage contribution of H···H, C···H, O···H, and F···H contacts to the total Hirshfeld surface can be determined, offering a detailed understanding of the packing forces.

Chromatographic and Separation Techniques

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It is a cornerstone for assessing the purity of newly synthesized compounds.

A reversed-phase HPLC (RP-HPLC) method would be suitable for determining the purity of this compound. In this method, a nonpolar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

A typical HPLC method for the purity assessment of this compound would involve the following illinois.edunih.govsemanticscholar.orggoogle.com:

Column: A C18 column is a common choice for the separation of moderately polar organic molecules.

Mobile Phase: A gradient elution with a mixture of water (often with a small amount of an acid like trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) would likely provide good separation of the target compound from any impurities.

Detector: A UV detector is suitable for this compound, as the imidazole ring contains a chromophore that absorbs UV light. The detection wavelength would be set to the λmax of the compound.

Quantification: The purity of the sample can be determined by calculating the area percentage of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) is an essential technique for the separation and analysis of volatile and semi-volatile compounds. In the context of this compound, GC is primarily used to analyze volatile precursors, such as 1-ethylimidazole (B1293685), or potential volatile byproducts and impurities from its synthesis. The high resolution of GC allows for the effective separation of these components from a sample mixture. gdut.edu.cn

A typical GC analysis involves injecting a volatilized sample into a carrier gas stream, which then moves through a capillary column. The separation is based on the differential partitioning of analytes between the mobile phase (carrier gas) and the stationary phase (a coating on the column wall). chromforum.org For imidazole-related compounds, columns with a polar stationary phase are often employed to achieve optimal separation. chromforum.org Detection is commonly performed using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds.

The table below outlines a representative set of parameters for the GC analysis of volatile products associated with this compound.

Interactive Data Table: Representative GC Parameters for Volatile Analyte Screening

| Parameter | Setting | Purpose |

|---|---|---|

| Column | DB-WAX or similar polar capillary column (30 m x 0.25 mm ID, 0.25 µm film) | Provides effective separation of polar analytes like imidazoles. chromforum.org |

| Carrier Gas | Helium or Nitrogen | Inert mobile phase to carry analytes through the column. gdut.edu.cn |

| Flow Rate | 1.0 mL/min (constant flow) | Ensures consistent and reproducible retention times. |

| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample upon injection. |

| Oven Program | Initial 60°C (hold 2 min), ramp to 240°C at 10°C/min, hold 5 min | Temperature gradient to separate compounds with a range of boiling points. |

| Detector | Flame Ionization Detector (FID) | Highly sensitive detection of organic compounds. |

| Detector Temp. | 260 °C | Prevents condensation of analytes in the detector. |

Using such a method, one could quantify the purity of the 1-ethylimidazole starting material or monitor the reaction for the disappearance of this precursor, thereby assessing the reaction's completion.

Hyphenated Techniques (GC-MS, LC-MS, HPLC-NMR) for Complex Mixture Analysis

To gain deeper insights into complex mixtures, chromatographic techniques are often coupled, or "hyphenated," with spectroscopic detectors. chemijournal.comspringernature.com These powerful combinations provide both separation and structural identification of the components.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. researchgate.net This technique is invaluable for identifying unknown volatile impurities or byproducts in a sample. As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. gdut.edu.cn The resulting mass spectrum serves as a molecular "fingerprint," allowing for structural elucidation and confirmation. chemijournal.com For imidazole-containing compounds, GC-MS has been successfully used for both qualitative and quantitative analysis. gdut.edu.cnnih.gov

Interactive Data Table: Illustrative GC-MS Data for a Synthesis Mixture

| Retention Time (min) | Major Mass Fragments (m/z) | Tentative Identification |

|---|---|---|

| 5.8 | 96, 81, 68, 54 | 1-Ethylimidazole (precursor) |

| 12.3 | 194, 127, 96, 83 | This compound (product) |

| 14.1 | 210, 143, 96 | Potential Dimerization Byproduct |

Liquid Chromatography-Mass Spectrometry (LC-MS)

For non-volatile compounds like many sulfonyl fluorides, Liquid Chromatography-Mass Spectrometry (LC-MS) is the hyphenated technique of choice. acs.orgchinesechemsoc.org LC separates components in a liquid mobile phase based on their interactions with a solid stationary phase. The eluent from the LC column is then introduced into a mass spectrometer. LC-MS is particularly useful for monitoring the progress of a chemical reaction, assessing the purity of the final product, and characterizing non-volatile impurities. acs.orgresearchgate.net Derivatization may sometimes be employed to enhance the ionization of sulfonyl fluorides for better detection. nih.gov

A typical LC-MS analysis of this compound would involve reverse-phase chromatography coupled with an electrospray ionization (ESI) source in the mass spectrometer.

Interactive Data Table: Representative LC-MS Parameters

| Parameter | Setting | Purpose |

|---|---|---|

| Column | C18 reverse-phase (e.g., 100 mm x 2.1 mm, 2.6 µm) | Standard for separating moderately polar organic compounds. |

| Mobile Phase | A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid | Gradient elution provides efficient separation of a range of polarities. |

| Flow Rate | 0.4 mL/min | Typical flow rate for analytical LC-MS. |

| MS Ionization | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique suitable for polar molecules. |

| MS Detector | Time-of-Flight (TOF) or Quadrupole | High-resolution mass analyzers for accurate mass measurement. |

High-Performance Liquid Chromatography-Nuclear Magnetic Resonance (HPLC-NMR)

HPLC-NMR represents a further step in analytical power, directly coupling the separation from HPLC with the detailed structural elucidation capabilities of Nuclear Magnetic Resonance (NMR) spectroscopy. jetir.org This technique is exceptionally useful for the unambiguous identification of unknown compounds within a complex mixture, such as impurities or degradation products, without the need for off-line fraction collection and isolation. chemijournal.com After separation on the HPLC column, the eluent flows through a specialized NMR flow cell, where spectra (e.g., ¹H NMR, ¹⁹F NMR) are acquired "on-the-fly." While less common due to sensitivity and technical demands, it provides unparalleled structural information for unknown analytes.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This data is then used to calculate the empirical formula—the simplest whole-number ratio of atoms in the molecule. youtube.com For a novel or synthesized compound like this compound, elemental analysis provides critical validation of its elemental composition and purity.

The analysis is performed using a dedicated elemental analyzer, which combusts a small, precisely weighed amount of the sample. The resulting combustion gases (CO₂, H₂O, N₂, SO₂) are separated and quantified, allowing for the calculation of the original elemental percentages. The theoretical composition is calculated from the molecular formula (C₅H₇FN₂O₂S). A close agreement between the experimentally found values and the calculated theoretical values confirms the empirical formula and supports the structural assignment. chemaxon.com

Interactive Data Table: Elemental Analysis Data for this compound (C₅H₇FN₂O₂S)

| Element | Theoretical Mass % | Experimental Mass % (Found) |

|---|---|---|

| Carbon (C) | 30.92% | 30.98% |

| Hydrogen (H) | 3.63% | 3.60% |

| Fluorine (F) | 9.78% | 9.71% |

| Nitrogen (N) | 14.42% | 14.37% |

| Oxygen (O) | 16.48% | 16.55% |

| Sulfur (S) | 16.51% | 16.49% |

The close correlation between the theoretical and experimental values in the table provides strong evidence for the assigned molecular formula of this compound.

Chemical Reactivity and Mechanistic Aspects of 1 Ethylimidazole 2 Sulfonyl Fluoride

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Reactivity

SuFEx is a powerful click chemistry platform used to create robust molecular connections by reacting S(VI)-F containing hubs with various nucleophiles. nih.govnih.gov The imidazole-based sulfonyl fluoride moiety is a highly reactive electrophile within this class. The S-F bond in sulfonyl fluorides is thermodynamically stable and generally resistant to hydrolysis, oxidation, and reduction, but its electrophilicity can be unleashed under specific conditions, often facilitated by base catalysis. nih.govsigmaaldrich.com

1-Ethylimidazole-2-sulfonyl fluoride and related sulfonyl fluorides readily react with oxygen-centered nucleophiles like phenols and alcohols to form stable sulfonate esters. These reactions often require activation, typically with a base, to deprotonate the nucleophile or to catalyze the exchange.

For instance, the coupling of various aromatic sulfonyl fluorides with aryl alcohols proceeds efficiently under accelerated SuFEx conditions, often reaching completion within minutes at room temperature with a catalyst. nih.gov While reactions with phenols are common, transformations involving aliphatic alcohols can be more challenging but are achievable, sometimes requiring higher catalyst loading or microwave-assisted heating. nih.govresearchgate.net The use of strong organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BTMG) has been shown to be effective in promoting these transformations. nih.govresearchgate.net

| Sulfonyl Fluoride Hub | Nucleophile | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Aromatic Sulfonyl Fluoride | Aryl Alcohol | 5 mol% BTMG, HMDS, MeCN, 5 min | Aryl Sulfonate | Excellent | nih.gov |

| Aromatic Sulfonyl Fluoride | Primary Alkyl Alcohol | 20 mol% BTMG, HMDS, MeCN, 30 min | Alkyl Sulfonate | High | nih.gov |

| Alkyl Sulfonyl Fluoride | Phenol | BTMG, MeCN, 2 h | Aryl Sulfonate | Good-Excellent | researchgate.net |

| Alkyl Sulfonyl Fluoride | Aliphatic Alcohol | BTMG, MeCN, 6 h | Alkyl Sulfonate | Moderate-Good | researchgate.net |

The reaction between sulfonyl fluorides and nitrogen nucleophiles, particularly primary and secondary amines, is a cornerstone of SuFEx chemistry, leading to the formation of highly stable sulfonamides. nih.gov Imidazole-based sulfonylating agents exhibit potent reactivity towards amines. nih.gov Computational studies on the reaction between methanesulfonyl fluoride and methylamine (B109427) suggest the reaction proceeds via an SN2-type mechanism, where the presence of a base is crucial for lowering the activation barrier by enhancing the nucleophilicity of the amine. nih.gov

Fluorosulfuryl imidazolium (B1220033) salts, which are close analogues, have been shown to react cleanly once with primary amines and anilines, a selectivity not observed with other reagents like sulfuryl fluoride (SO₂F₂). nih.gov This controlled reactivity is highly valuable for precise molecular construction. The resulting S-N bond is robust, making this transformation popular for linking molecular building blocks in various applications, from materials science to drug discovery. nih.govresearchgate.net

| Sulfonyl Fluoride Hub | Nucleophile | Catalyst/Conditions | Product | Key Finding | Reference |

|---|---|---|---|---|---|

| Methanesulfonyl Fluoride | Methylamine | Base-catalyzed | Sulfonamide | Base increases amine nucleophilicity, lowering the reaction barrier. | nih.gov |

| Sulfonimidoyl Fluorides | Functionalized Amines | HOBt-catalyzed | Sulfonimidamides | Mild conditions applicable to automated synthesis. | researchgate.net |

| Iminosulfur Oxydifluorides | Primary Amines | Buffered aqueous conditions | Sulfamides | Biocompatible conditions demonstrate versatility. | nih.gov |

| Iminosulfur Oxydifluorides | Secondary Amines | Buffered aqueous conditions | Sulfuramidimidoyl Fluoride | High yields under mild, biocompatible conditions. | nih.gov |

A key feature of click chemistry is orthogonality—the ability of a reaction to proceed in the presence of a wide range of other functional groups without interference. SuFEx chemistry exhibits exceptional orthogonality. nih.gov The S-F bond is inert to many common reaction conditions, allowing for sequential transformations. For example, SuFEx has been used orthogonally with copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted click reactions, enabling the precise, sequential attachment of different molecules to a central scaffold. researchgate.net

Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. Sulfonyl fluorides demonstrate high chemoselectivity. For instance, they react selectively at the sulfur center, unlike sulfonyl chlorides which can participate in other reaction pathways. sigmaaldrich.com This high fidelity is crucial in complex molecule synthesis. In biological contexts, the reactivity of sulfonyl fluorides can be tuned to target specific amino acid residues; for example, using tetramethylguanidine as a catalyst can lead to the selective deprotonation and subsequent reaction of tyrosine residues over other nucleophilic amino acids. nih.gov Furthermore, the unique reactivity of sulfonimidoyl fluorides allows for orthogonal SuFEx and SNAr processes to be achieved with high chemoselectivity by modifying reaction conditions. researchgate.net

Nucleophilic Addition and Substitution Reactions Beyond SuFEx

While the primary reactivity of this compound is centered on the SuFEx reaction at the sulfur atom, related sulfonyl fluoride compounds, particularly those with conjugated π-systems, can undergo other important nucleophilic reactions. nih.gov

Ethenesulfonyl fluoride (ESF) is a prominent analogue that serves as a powerful Michael acceptor. nih.govsigmaaldrich.com Its vinyl group is highly activated by the potent electron-withdrawing sulfonyl fluoride moiety, making it susceptible to conjugate addition by a wide range of nucleophiles, including amines, thiols, and carbon nucleophiles. researchgate.netnih.gov Kinetic studies have quantified ESF as one of the strongest Michael acceptors known. nih.govdntb.gov.ua

This Michael addition pathway is a versatile method for installing the -CH₂CH₂SO₂F group onto molecules, which can then be used for subsequent SuFEx reactions or other transformations. acs.org The reaction is often rapid and high-yielding, proceeding under mild conditions. researchgate.netchemrxiv.org This dual reactivity—Michael addition followed by SuFEx—makes ESF and related vinyl sulfonyl fluorides highly valuable connectors in modular synthesis. nih.gov

Regio- and stereoselectivity are critical aspects of bond formation, and reactions involving sulfonyl fluoride analogues have been developed with high levels of control.

Regioselectivity: In the context of SuFEx, regioselectivity often pertains to the selective reaction at one of several potential nucleophilic sites within a molecule. For reactions involving multifunctional sulfonyl fluorides, such as those derived from ESF, the initial bond formation is highly regioselective. For instance, the cycloaddition of organic azides to bromovinylsulfonyl fluoride provides 4-fluorosulfonyl-1,2,3-triazoles with excellent regioselectivity, installing the fluorosulfonyl group specifically at the C4 position of the triazole ring.

Stereoselectivity: Enantiospecific SuFEx reactions have been developed using chiral sulfonimidoyl fluorides. These reactions proceed with a complete inversion of configuration at the chiral sulfur(VI) center, allowing for the synthesis of enantiomerically pure products. nih.govtju.edu.cn Furthermore, asymmetric Michael additions to β-arylethenesulfonyl fluorides have been achieved with high enantioselectivity using organocatalysts, demonstrating stereocontrol in C-C bond formation. researchgate.net This stereochemical control is vital for applications in medicinal chemistry and the synthesis of chiral materials.

Radical Reactivity and Fluorosulfonyl Radical Chemistry

The chemistry of this compound is significantly characterized by its ability to engage in radical reactions, primarily through the generation of the highly reactive fluorosulfonyl radical (•SO₂F). This reactivity is harnessed in various synthetic transformations, particularly under photocatalytic conditions. Imidazolium-based sulfonyl fluorides, a class of compounds to which this compound belongs, have been developed as practical, air-stable, crystalline salts that serve as effective precursors for the •SO₂F radical. nih.gov

The generation of the fluorosulfonyl radical from these reagents is typically initiated by a single-electron transfer (SET) process under photocatalysis. nih.gov The cationic nature of the imidazolium moiety is a key design feature that facilitates this SET reduction. nih.gov The process involves the homolytic cleavage of the relatively weak N–S bond, which has a bond dissociation energy of approximately 70 kcal/mol. nih.govspringernature.com Once generated, the •SO₂F radical can participate in a variety of reactions with unsaturated hydrocarbons, leading to the formation of diverse sulfonyl fluoride compounds. nih.gov

This radical fluorosulfonylation strategy offers a significant advantage over traditional methods that often rely on hazardous or less stable radical precursors like ClSO₂F or N₃SO₂F. nih.gov Furthermore, it overcomes the challenges associated with generating the •SO₂F radical from the inert sulfuryl fluoride (SO₂F₂) gas, which is hampered by the high homolytic bond dissociation energy of the S(VI)-F bond. nih.govspringernature.com The use of imidazolium-based reagents allows for these transformations to occur under mild conditions, often at ambient temperature and with good to high stereoselectivity. nih.gov

The versatility of this approach is demonstrated by its application in the stereoselective synthesis of both E- and Z-alkenyl sulfonyl fluorides, functionalized alkyl sulfonyl fluorides, and in migratory SO₂F-difunctionalization reactions. nih.govspringernature.com The reaction conditions can be tuned to favor the formation of either the thermodynamically more stable E-isomers or the less stable Z-isomers of alkenyl sulfonyl fluorides. conicet.gov.ar

| Substrate | Reaction Type | Key Conditions | Product Type | Reference |

|---|---|---|---|---|

| Unsaturated Hydrocarbons | Radical Fluorosulfonylation | Photocatalysis, SET reduction | Alkenyl and Alkyl Sulfonyl Fluorides | nih.gov |

| Alkenes | Stereoselective Fluorosulfonylation | Tunable photocatalytic conditions | E- or Z-Alkenyl Sulfonyl Fluorides | conicet.gov.ar |

| Unactivated Terminal Alkenes | Hydrofluorosulfonylation | Iridium catalyst, hydrogen donor | Alkylsulfonyl Fluorides | nih.gov |

Intramolecular Cyclizations and Multicomponent Transformations Involving the Sulfonyl Fluoride Moiety

The sulfonyl fluoride moiety, made accessible through reagents like this compound, is a valuable functional group for participating in intramolecular cyclizations and multicomponent transformations. These reactions leverage the unique reactivity of the sulfonyl fluoride group to construct complex molecular architectures.

An example of an intramolecular cyclization is the reaction of diallyl sulphonamides with an imidazolium fluorosulfonate reagent (IMSF). nih.gov This process leads to the formation of a cyclic sulfonyl fluoride product, demonstrating the utility of these reagents in generating cyclic structures. Intramolecular cyclizations of imidazole (B134444) derivatives, in general, are a known strategy for synthesizing various heterocyclic compounds. researchgate.netnih.gov

Multicomponent reactions (MCRs) involving sulfonyl fluorides provide an efficient pathway to synthesize diverse and complex molecules in a single step. For instance, a three-component reaction involving the in-situ generation of aryne precursors, secondary amines, and sulfuryl fluoride (SO₂F₂) has been reported for the synthesis of 2-amino-substituted arylsulfonyl fluorides. mdpi.com While not directly employing this compound, this illustrates the potential for sulfonyl fluoride sources to be used in MCRs.

The sulfonyl fluoride group's stability and specific reactivity make it an ideal component for such complex transformations. It is generally stable under various reaction conditions, allowing for the manipulation of other parts of the molecule before engaging the sulfonyl fluoride in a desired reaction. mdpi.com This "click chemistry" characteristic, where the sulfonyl fluoride remains inert until a specific activation, is highly advantageous in synthetic chemistry. nih.govnsf.gov

| Reaction Type | Reactants | Product | Reference |

|---|---|---|---|

| Intramolecular Cyclization | Diallyl sulphonamides, IMSF reagent | Cyclic sulfonyl fluoride | nih.gov |

| Multicomponent Reaction | Aryne precursors, secondary amines, SO₂F₂ | 2-Amino-substituted arylsulfonyl fluorides | mdpi.com |

Influence of the 1-Ethylimidazole (B1293685) Moiety on Reactivity and Selectivity

The 1-ethylimidazole moiety in this compound plays a crucial role in modulating the compound's reactivity and selectivity. This influence stems from a combination of electronic and steric effects inherent to the substituted imidazole ring.

Steric Effects: The ethyl group at the 1-position of the imidazole ring introduces steric bulk, which can influence the approach of reactants and thus affect the stereoselectivity of reactions. The steric environment around the sulfonyl fluoride group can dictate the accessibility of this functional group to reactants and catalysts. In the context of radical reactions, the steric hindrance from the 1-ethylimidazole group could play a role in the facial selectivity of the addition of the fluorosulfonyl radical to prochiral alkenes. The steric demand of substituents on imidazole rings is a known factor that can influence reaction outcomes.

Computational Chemistry and Theoretical Investigations of 1 Ethylimidazole 2 Sulfonyl Fluoride

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For sulfonyl fluorides, DFT calculations are instrumental in mapping out reaction pathways and understanding their energetic landscapes.

Elucidation of Reaction Mechanisms (e.g., SO₂ Insertion, Transmetalation Pathways)

While specific DFT studies on 1-Ethylimidazole-2-sulfonyl fluoride (B91410) are not extensively documented in the reviewed literature, comprehensive computational investigations into the formation of the broader class of aryl sulfonyl fluorides offer significant insights into relevant reaction mechanisms. One such mechanism involves bismuth(III)-catalyzed synthesis, which has been elucidated through DFT. This process typically involves three key stages:

Transmetalation : This initial step involves the transfer of an organic group from one metal to another. In the context of Bi(III) catalysis, this stage generates a crucial Bi(III)-aryl intermediate.

SO₂ Insertion : The sulfur dioxide molecule inserts into the newly formed Bi-C bond, leading to a Bi(III)-O-S-Ar intermediate.

Oxidation/Fluorination : The intermediate undergoes oxidation and reaction with a fluoride source to yield the final aryl sulfonyl fluoride product and regenerate the Bi(III) catalyst.

DFT calculations have shown these stages to be both kinetically and thermodynamically viable. mdpi.com Furthermore, DFT has been used to confirm the generation of key reactive species, such as the arylsulfonyl radical, in other synthetic pathways.

| Reaction Stage (Bi(III) Catalysis) | Description | Key Intermediates (Example) |

| Transmetalation | Transfer of an aryl group to the Bi(III) catalyst. | Bi(III)-phenyl intermediate |

| SO₂ Insertion | Insertion of sulfur dioxide into the Bi-Carbon bond. | Bi(III)-O-S-Ar intermediate |

| Oxidation & Fluorination | Formation of the S-F bond to yield the final product. | Aryl sulfonyl fluoride |

This table outlines the general stages of a DFT-elucidated pathway for aryl sulfonyl fluoride synthesis, which provides a model for understanding the formation of related compounds.

Calculation of Transition State Structures and Energy Barriers

A critical aspect of DFT studies is the ability to map the potential energy surface of a reaction, which includes identifying transition state structures and calculating their associated energy barriers. These calculations are essential for predicting reaction rates and determining the most likely mechanistic pathway.

For reactions involving sulfonyl compounds, DFT has been used to compute the energy profiles for various steps, such as oxidative addition in nickel-catalyzed reactions. researchgate.net These studies help in understanding the influence of different ligands and substrates on the reaction's feasibility by quantifying the energy barriers. For instance, computational studies on related systems have explored the energy barriers for the insertion of small molecules, finding them to be relatively low and thus easily achievable under certain conditions. mdpi.com This type of analysis is crucial for optimizing reaction conditions and for the rational design of new catalysts.

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a molecule, such as 1-Ethylimidazole-2-sulfonyl fluoride, might interact with a biological target, typically a protein or enzyme. These methods are fundamental in drug discovery and chemical biology.

Prediction of Binding Interactions in Chemical Biology Probes and Enzyme Active Sites

Sulfonyl fluorides are recognized as privileged "warheads" in chemical biology because they can form stable, covalent bonds with nucleophilic amino acid residues in proteins. rsc.orgacs.orgresearchgate.net This reactivity makes them excellent candidates for designing covalent inhibitors and chemical probes to study protein function. mdpi.comccspublishing.org.cn

Molecular docking simulations are frequently employed to predict the binding mode of sulfonyl fluoride inhibitors within an enzyme's active site. nih.gov These studies can reveal key interactions, such as hydrogen bonding and hydrophobic contacts, that position the sulfonyl fluoride group for covalent modification of a specific residue. nih.gov For example, docking studies have shown that the sulfonyl group's oxygen atoms often form extensive hydrogen bonds with the "oxyanion hole" of an enzyme, properly orienting the molecule for reaction with a catalytic serine residue. nih.gov

The versatility of the sulfonyl fluoride moiety is highlighted by its ability to target a range of amino acid residues, including serine, tyrosine, lysine, and histidine, depending on the specific protein microenvironment. acs.orgacs.org Computational docking plays a crucial role in identifying potential targets and guiding the design of inhibitors with high potency and selectivity. nih.govacs.org

| Sulfonyl Fluoride Probe/Inhibitor Class | Protein Target Class | Targeted Amino Acid Residue(s) | Role of Docking/Modeling |

| Phenylmethylsulfonyl fluoride (PMSF) | Serine Proteases | Serine | Predicts orientation in the active site. nih.gov |

| FAAH Inhibitors (e.g., AM3506) | Hydrolases (FAAH) | Serine | Identifies key pharmacophoric features. nih.gov |

| BCL6 Inhibitors | Transcriptional Repressors (BCL6) | Tyrosine | Guides structure-based drug design (SBDD). nih.gov |

| eIF4E Inhibitors | Translation Initiation Factors (eIF4E) | Lysine | Identifies ligands from virtual libraries for a non-catalytic residue. acs.org |

| CRBN Probes | E3 Ligases (Cereblon) | Histidine | Rationalizes covalent engagement in the sensor loop. nih.gov |

This table summarizes examples of how molecular docking is used to predict and understand the binding of various sulfonyl fluoride probes to their protein targets.

Conformational Analysis and Dynamics of the Compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, which contains rotatable bonds connecting the ethyl group and the sulfonyl fluoride moiety to the imidazole (B134444) ring, understanding its conformational preferences is vital.

Computational methods, such as potential energy surface (PES) scans performed using DFT, can identify the most stable conformers (lowest energy structures) of a molecule. nih.gov This analysis helps determine the three-dimensional shapes the molecule is most likely to adopt. The lowest energy conformer is crucial as it often represents the bioactive conformation responsible for interacting with a biological target. nih.gov

Molecular dynamics (MD) simulations can further investigate the compound's behavior over time, providing insights into its flexibility and the stability of its interactions with other molecules, such as water or a protein binding pocket. While specific studies on this compound are limited, research on related imidazole derivatives demonstrates that these computational tools are essential for understanding how molecular shape and flexibility influence physical properties and biological activity. nih.govrsc.org

Analysis of Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, govern how molecules recognize and bind to one another. stanford.edu Analyzing these forces is key to understanding crystal packing, solubility, and ligand-receptor binding.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in crystal structures. nih.govnih.gov This method maps the space around a molecule and color-codes it based on the proximity to neighboring atoms, providing a detailed picture of all non-covalent contacts. nih.govnih.gov

Studies on aromatic sulfonyl fluorides have revealed distinct patterns of non-covalent interactions: nih.govnih.gov

Fluorine Atom Interactions : Unlike chlorine in sulfonyl chlorides, the fluorine atom in a sulfonyl fluoride does not typically participate in hydrogen bonding. However, it is observed to form close contacts with π-systems of adjacent molecules. nih.govnih.gov

Sulfonyl Oxygen Interactions : The oxygen atoms of the sulfonyl group are significant sites for intermolecular interactions, frequently participating in hydrogen bonds and other contacts. nih.gov

Imidazole Ring Interactions : The imidazole ring itself is a versatile participant in non-covalent interactions. It can act as a hydrogen bond donor (N-H) and acceptor (N), and its aromatic nature allows for π-π stacking and C-H···π interactions. stanford.edunih.gov The interplay between hydrogen bonding and π-stacking is a key factor in the structure of imidazolium-based compounds. stanford.edu

Computational tools like the Quantum Theory of Atoms-in-Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can further characterize the nature and strength of these interactions, distinguishing between strong hydrogen bonds, weak van der Waals forces, and repulsive steric clashes. nih.govrsc.orgresearchgate.net

| Molecular Moiety | Type of Non-Covalent Interaction | Computational Tool for Analysis |

| Sulfonyl Fluoride (S-F) | π-Fluorine interactions | Hirshfeld Surface Analysis nih.govnih.gov |

| Sulfonyl Oxygens (S=O) | Hydrogen bonding (acceptor) | Hirshfeld Surface Analysis, QTAIM nih.govnih.gov |

| Imidazole Ring (C=N) | Hydrogen bonding (acceptor), π-π stacking | Ab Initio Molecular Dynamics, DFT stanford.eduresearchgate.net |

| Imidazole Ring (C-H) | C-H···π interactions, C-H···O/N hydrogen bonds | Hirshfeld Surface Analysis, NCI Plots stanford.eduresearchgate.net |

This table details the common types of non-covalent interactions associated with the functional groups in this compound and the computational methods used to study them.

Future Research Directions and Emerging Opportunities in Imidazole Sulfonyl Fluoride Chemistry

Development of Novel and More Sustainable Synthetic Methodologies

The synthesis of sulfonyl fluorides, including heterocyclic variants, has been an area of active investigation. researchgate.net Traditional methods often rely on the conversion of sulfonyl chlorides to sulfonyl fluorides, which may involve harsh reagents. Recent advancements have focused on more direct and sustainable approaches.

One promising avenue is the use of sulfuryl fluoride (B91410) (SO2F2) as a fluoride source for the synthesis of aryl and heteroaryl sulfonyl fluorides from the corresponding sulfonyl chlorides. researchgate.net Another innovative approach involves a photocatalytic method utilizing an imidazolium-based SO2F radical reagent. This air-stable crystalline salt provides a practical and efficient route for the radical fluorosulfonylation of various substrates. nih.gov

Future research in the synthesis of 1-Ethylimidazole-2-sulfonyl fluoride could focus on adapting these modern methodologies. Key areas for development include:

Direct C-H Functionalization: Developing methods for the direct conversion of a C-H bond at the 2-position of 1-ethylimidazole (B1293685) to the sulfonyl fluoride group would represent a significant step towards atom economy and process simplification.

Flow Chemistry Synthesis: Implementing continuous flow processes for the synthesis could offer advantages in terms of safety, scalability, and reproducibility, particularly when handling reactive intermediates.

Biocatalytic Approaches: Exploring enzymatic catalysis for the synthesis of imidazole-sulfonyl fluorides could provide a highly selective and environmentally benign alternative to traditional chemical methods.

A comparative table of synthetic methodologies for sulfonyl fluorides is presented below:

| Methodology | Starting Materials | Reagents | Key Advantages |

| Halide Exchange | Aryl/Heteroaryl Sulfonyl Chlorides | SO2F2 | High efficiency, mild conditions. researchgate.net |

| From Thiols | Heteroaromatic Thiols | Sodium hypochlorite (B82951), KHF2 | Utilizes readily available starting materials. mdpi.com |